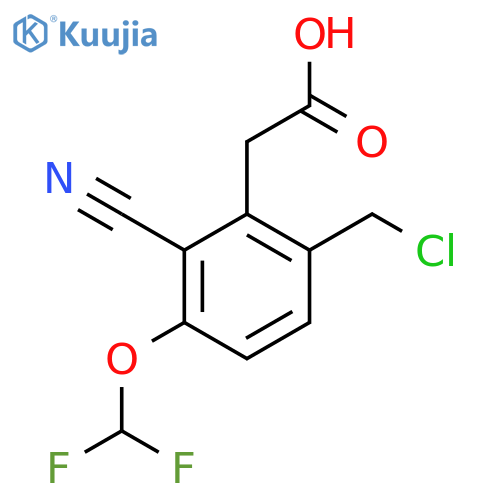Cas no 1807268-13-8 (6-Chloromethyl-2-cyano-3-(difluoromethoxy)phenylacetic acid)

1807268-13-8 structure
商品名:6-Chloromethyl-2-cyano-3-(difluoromethoxy)phenylacetic acid
CAS番号:1807268-13-8
MF:C11H8ClF2NO3
メガワット:275.635929107666
CID:4981369
6-Chloromethyl-2-cyano-3-(difluoromethoxy)phenylacetic acid 化学的及び物理的性質
名前と識別子
-
- 6-Chloromethyl-2-cyano-3-(difluoromethoxy)phenylacetic acid
-
- インチ: 1S/C11H8ClF2NO3/c12-4-6-1-2-9(18-11(13)14)8(5-15)7(6)3-10(16)17/h1-2,11H,3-4H2,(H,16,17)
- InChIKey: LHGKROHCBNZEGK-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=CC(=C(C#N)C=1CC(=O)O)OC(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 344
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 70.3
6-Chloromethyl-2-cyano-3-(difluoromethoxy)phenylacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013011144-1g |
6-Chloromethyl-2-cyano-3-(difluoromethoxy)phenylacetic acid |
1807268-13-8 | 97% | 1g |
1,549.60 USD | 2021-06-25 |
6-Chloromethyl-2-cyano-3-(difluoromethoxy)phenylacetic acid 関連文献
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
1807268-13-8 (6-Chloromethyl-2-cyano-3-(difluoromethoxy)phenylacetic acid) 関連製品
- 42464-96-0(NNMTi)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
